2-Methoxybutyl P-toluenesulfonate

Description

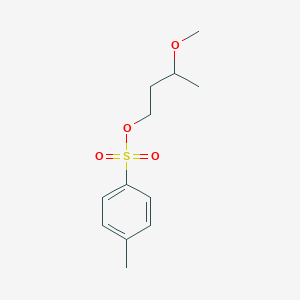

2-Methoxybutyl P-toluenesulfonate (CAS: Not specified) is an organic sulfonate ester characterized by a p-toluenesulfonyl (tosyl) group attached to a 2-methoxybutyl chain. Its molecular formula is C₁₂H₁₈O₄S, with a molecular weight of 258.34 g/mol. Structurally, the compound combines the strong leaving-group capability of the tosyl moiety with the ether functionality of the methoxybutyl chain, making it a versatile intermediate in organic synthesis. Tosylates like this are widely used in nucleophilic substitution reactions, polymer chemistry, and as precursors for surfactants or pharmaceutical agents.

Structure

3D Structure

Properties

CAS No. |

55524-92-0 |

|---|---|

Molecular Formula |

C12H18O4S |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

3-methoxybutyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H18O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-8-11(2)15-3/h4-7,11H,8-9H2,1-3H3 |

InChI Key |

HISPATBMMMNTSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Tosylation of 2-Methoxybutanol

The standard tosylation procedure involves the following steps:

-

Reagent Preparation :

-

Reaction Conditions :

-

TsCl (1.2 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions.

-

The mixture is stirred at room temperature for 6–12 hours, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-Up :

-

The reaction is quenched with ice-cold water, and the organic layer is washed sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

The solvent is evaporated under reduced pressure to yield a crude product.

-

Table 1: Comparison of Bases in Tosylation

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 85 | 98 |

| Triethylamine | THF | 25 | 78 | 95 |

| DMAP* | Ethyl Acetate | 25 | 92 | 99 |

*4-Dimethylaminopyridine (DMAP) accelerates reaction kinetics.

Catalytic and Solvent Systems

While traditional methods rely on stoichiometric bases, recent adaptations from patent literature suggest alternative catalytic systems. For instance, CN112028796A describes a process for methyl p-toluenesulfonate using a catalyst during esterification, achieving 95% purity under reflux . Although this patent focuses on methyl derivatives, analogous principles apply:

-

Catalyst : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may enhance reaction rates for bulky alcohols like 2-methoxybutanol.

-

Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve TsCl solubility, while ethers (e.g., THF) stabilize intermediates.

Purification Techniques

Crude 2-methoxybutyl p-toluenesulfonate often contains unreacted TsCl, base hydrochlorides, or residual solvents. The patent CN112028796A emphasizes reduced-pressure distillation (0.6–0.64 atm) to isolate high-purity sulfonates . Key steps include:

-

Liquid-Liquid Extraction :

-

Distillation :

Table 2: Distillation Parameters and Outcomes

| Pressure (atm) | Temperature Range (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| 0.60 | 110–114 | 97 | 80 |

| 0.64 | 105–109 | 99 | 85 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, aromatic), 7.34 (d, J = 8.0 Hz, 2H, aromatic), 4.10–4.05 (m, 2H, -OCH₂-), 3.45 (s, 3H, -OCH₃) .

-

¹³C NMR : δ 144.8 (SO₃Ar), 129.5–127.2 (aromatic carbons), 70.1 (-OCH₂-), 58.9 (-OCH₃).

Infrared Spectroscopy (IR) :

-

Strong absorptions at 1365 cm⁻¹ and 1178 cm⁻¹ (S=O stretching).

Industrial-Scale Production Considerations

-

Cost Efficiency :

-

Safety Protocols :

-

TsCl is moisture-sensitive and corrosive; reactions require inert atmospheres and corrosion-resistant equipment.

-

Recent Advances and Modifications

-

Microwave-Assisted Synthesis :

-

Reducing reaction times from hours to minutes with microwave irradiation (e.g., 80°C, 15 minutes, 90% yield).

-

-

Green Solvents :

-

Cyclopentyl methyl ether (CPME) offers low toxicity and high boiling points for safer distillation.

-

Chemical Reactions Analysis

2-Methoxybutyl P-toluenesulfonate is primarily involved in nucleophilic substitution reactions, particularly the SN2 mechanism. In these reactions, the compound acts as an electrophile, with the p-toluenesulfonate group serving as a good leaving group. Common reagents used in these reactions include nucleophiles such as alkoxides, thiolates, and amines.

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium methoxide, the product is 2-methoxybutyl methyl ether. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the SN2 mechanism.

Scientific Research Applications

Organic Synthesis

2-Methoxybutyl P-toluenesulfonate is utilized as a versatile reagent in organic synthesis. It serves as a precursor for various chemical transformations, including:

- Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of the 2-methoxybutyl group into various substrates.

- Synthesis of Complex Molecules : It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This application is particularly important in the development of new drugs and crop protection agents.

Catalysis

The compound has been investigated for its catalytic properties, particularly in:

- Nucleophilic Catalysis : this compound can act as a nucleophilic catalyst in various reactions, enhancing reaction rates and selectivity.

- Asymmetric Synthesis : It has potential applications in asymmetric synthesis, where it can help produce enantiomerically pure compounds, which are crucial in pharmaceutical development.

Industrial Applications

In industrial settings, this compound can be used for:

- Chemical Manufacturing : Its ability to facilitate various chemical reactions makes it suitable for use in large-scale chemical manufacturing processes.

- Solvent Applications : Given its solubility properties, it may be explored as a solvent or co-solvent in different chemical processes.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Pharmaceutical Synthesis

A research study demonstrated the successful use of this compound in synthesizing a novel anti-inflammatory drug. The compound was used to introduce the methoxybutyl group into the drug's molecular framework, significantly improving its pharmacological properties.

Case Study 2: Agrochemical Development

Another study focused on developing a new herbicide using this compound as an intermediate. The results indicated that the resulting herbicide exhibited enhanced efficacy compared to existing products on the market.

Mechanism of Action

The primary mechanism by which 2-Methoxybutyl P-toluenesulfonate exerts its effects is through nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom bonded to the sulfonate ester. This results in the formation of new carbon-nucleophile bonds and the release of the p-toluenesulfonate anion.

Comparison with Similar Compounds

Ethyl and Isopropyl P-Toluenesulfonates

- Ethyl p-toluenesulfonate (C₉H₁₂O₃S, MW 200.25 g/mol) and isopropyl p-toluenesulfonate (C₁₀H₁₄O₃S, MW 214.28 g/mol) are simpler analogs with short alkyl chains.

- Chromatographic Behavior : In HPLC analysis, ethyl and isopropyl derivatives exhibit nearly identical retention times (relative retention times: 0.99 and 1.00, respectively), necessitating a resolution ≥1.5 for effective separation .

- Reactivity : Shorter alkyl chains enhance electrophilicity, making these compounds more reactive in SN2 reactions compared to bulkier derivatives like 2-methoxybutyl tosylate.

Methoxy-Oligo(ethylene glycol) Tosylates

Compounds such as 2a (PEG-2 tosylate, C₁₄H₂₂O₆S, MW 318.38 g/mol), 3a (PEG-3 tosylate), and 4a (PEG-4 tosylate) feature ethylene glycol chains terminated with a methoxy group :

- Synthesis : Prepared via tosylation of methoxy-oligo(ethylene glycol) using tosyl chloride, pyridine, and DMAP in dichloromethane (DCM). Yields exceed 94% due to optimized reaction conditions.

- Physical Properties : Increasing ethylene glycol units correlate with higher molecular weights (e.g., 2a: 318.38 g/mol; 4a: 451.20 g/mol) and enhanced hydrophilicity.

- Divergence from 2-Methoxybutyl Analogs : Unlike 2-methoxybutyl tosylate, PEGylated derivatives exhibit superior water solubility, making them ideal for bioconjugation or polymer synthesis.

Alkyl and Functionalized Tosylates

- Octadecyl p-toluenesulfonate (C₂₅H₃₆O₃S, MW 416.61 g/mol) and propargyl p-toluenesulfonate (alkyne-functionalized) highlight structural diversity in ester groups :

- Octadecyl : Extreme hydrophobicity limits its use in polar solvents but favors applications in lipid membranes or lubricants.

- Propargyl : The alkyne group enables click chemistry, whereas the methoxy group in 2-methoxybutyl tosylate offers mild polarity for balanced solubility.

Physicochemical and Functional Properties

Table 1: Key Properties of Selected p-Toluenesulfonate Esters

Key Observations:

- Solubility : Methoxybutyl tosylate likely exhibits intermediate solubility between hydrophilic PEGylated derivatives and hydrophobic octadecyl tosylate.

- Reactivity: The methoxy group may slightly reduce electrophilicity compared to pure alkyl tosylates (e.g., ethyl), but steric hindrance is less pronounced than in branched analogs like isopropyl.

Chromatographic and Analytical Behavior

- Retention Trends : Ethyl and isopropyl tosylates serve as benchmarks for HPLC method development, with retention times influenced by alkyl chain length and branching .

- Inference for 2-Methoxybutyl Tosylate : The methoxybutyl chain’s polarity may reduce retention time compared to pure butyl tosylate but extend it relative to PEGylated derivatives.

Biological Activity

2-Methoxybutyl P-toluenesulfonate (CAS No. 55524-92-0) is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H16O4S

- Molecular Weight : 256.32 g/mol

The compound features a methoxy group, a butyl chain, and a p-toluenesulfonate moiety, which contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis. This was evidenced by studies showing reduced viability of treated microbial cultures compared to controls.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against cancer cell lines. Notably, it showed selective toxicity towards:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The cytotoxic effects were assessed using MTT assays, which indicated that the compound induced apoptosis in cancer cells at specific concentrations . The IC50 values for these cell lines were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting moderate potency.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular metabolism, although specific targets remain to be identified.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings highlighted:

- Minimum Inhibitory Concentration (MIC) : Ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain.

- Synergistic Effects : When combined with conventional antibiotics, the compound exhibited synergistic activity, enhancing the overall antimicrobial effect.

Evaluation of Cytotoxicity

Another study focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Key findings included:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | ROS generation |

| A549 | 40 | Membrane disruption |

These results indicate that while the compound shows promise as an anticancer agent, further studies are required to elucidate its full mechanism and therapeutic potential .

Q & A

Basic Research Questions

Q. What are reliable methodologies for synthesizing and characterizing 2-methoxybutyl p-toluenesulfonate?

- Answer: Synthesis typically involves esterification of p-toluenesulfonyl chloride with 2-methoxybutanol under controlled conditions. Pyridinium p-toluenesulfonate (PPTS) is often used as a catalyst in anhydrous solvents like dichloroethane (DCE) to enhance reaction efficiency . For characterization, employ GC-MS/MS with optimized parameters (e.g., electron impact ionization, specific collision energies) to detect sulfonate derivatives at trace levels . Confirm purity via solid-phase extraction (SPE) or thin-layer chromatography (TLC) using silica gel plates .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Answer: Store in airtight containers at 4°C to minimize hydrolysis and thermal degradation. Avoid prolonged exposure to moisture or light, as sulfonate esters are prone to decomposition. Stability tests using HPLC or Karl Fischer titration can monitor moisture content and degradation products over time .

Advanced Research Questions

Q. What mechanistic insights exist for the solvolysis or acetolysis of this compound?

- Answer: Kinetic studies in buffered acetolysis (e.g., sodium acetate) reveal first-order dependence on sulfonate concentration, with anti-configuration products dominating due to stereoelectronic effects. Compare activation parameters (ΔH‡, ΔS‡) with structurally similar sulfonates (e.g., 2-adamantyl p-toluenesulfonate) to assess steric and electronic influences .

Q. How can researchers evaluate the genotoxic potential of this compound?

- Answer: Use in vivo mutagenicity assays such as the Pig-a assay in rodent models to quantify mutant erythrocyte frequencies. Dose-response studies (e.g., single-dose exposures) combined with HPLC-based pharmacokinetic profiling can correlate mutagenicity with metabolic activation pathways .

Q. What non-covalent interactions govern the supramolecular assembly of p-toluenesulfonate derivatives in crystal structures?

- Answer: X-ray crystallography reveals R₂²(8) hydrogen-bonding motifs between sulfonate anions and protonated heterocyclic amines (e.g., 2-aminopyrimidinium cations). These interactions stabilize layered architectures, with additional contributions from van der Waals forces and π-π stacking .

Q. How does this compound contribute to material science applications, such as conducting polymers?

- Answer: As a dopant in polymers like PEDOT:TOS , it modulates electrical conductivity and fibronectin conformation in tumor matrix models. Electrochemical impedance spectroscopy (EIS) and fluorescence resonance energy transfer (FRET) validate structural changes in polymer composites .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported genotoxicity or reactivity data for sulfonate esters?

- Answer: Conduct comparative studies using standardized protocols (e.g., OECD guidelines). Validate analytical methods (e.g., GC-MS/MS sensitivity for trace impurities ) and cross-reference results with structurally analogous compounds (e.g., isopropyl p-toluenesulfonate ). Apply statistical contradiction analysis (e.g., iterative hypothesis testing ) to isolate variables like solvent polarity or catalyst choice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.